Method: A rapid liquid–liquid extraction-gas chromatography–mass spectrometry (LLE-GC–MS) method was developed for effective determination of MHO in fruit.
Results: Real samples of tomato cultivar fruit were analyzed and RSD of biological replicates varied in the range of 2.01% to 12.59%.
Results: The outcome of this application is the creation of a datafile that can be used in process simulators.
5-Methyl-2-heptene is an organic compound with the molecular formula and a molecular weight of 112.22 g/mol. It is classified as an alkene, characterized by the presence of a carbon-carbon double bond. This compound can exist in multiple isomeric forms, including cis and trans configurations, which differ in the spatial arrangement of groups around the double bond. The structural formula can be represented as:
textCH3 |CH3-CH2-CH=CH-CH2-CH3
5-Methyl-2-heptene is a colorless to pale yellow liquid at room temperature and is known for its flammability and potential health hazards upon exposure. It is typically produced through various synthesis methods and has applications in chemical synthesis and research.
As with most organic solvents, 5-methyl-2-heptene is likely flammable and may pose inhalation hazards. Specific data on its toxicity is not readily available. However, it is advisable to handle it with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood in a well-ventilated area [].
These reactions are essential for producing various derivatives that have further applications in organic chemistry.
5-Methyl-2-heptene can be synthesized through several methods:
5-Methyl-2-heptene has several applications:
Several compounds share structural similarities with 5-methyl-2-heptene, each possessing unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
6-Methyl-5-hepten-2-one | Contains a ketone functional group; different reactivity profile. | |
3-Methyl-1-pentene | Shorter chain; more reactive due to terminal double bond. | |
4-Methyl-1-pentene | Similar structure but different position of double bond; used in polymer synthesis. |
The uniqueness of 5-methyl-2-heptene lies in its specific carbon skeleton and position of the double bond, which influences its reactivity and applications compared to these similar compounds.
The IUPAC name 5-methylhept-2-ene unambiguously describes its structure: a seven-carbon chain (hept-) with a double bond starting at carbon 2 (-2-ene) and a methyl group at carbon 5. Alternative names include:
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 22487-87-2 | PubChem, J-GLOBAL |
EC Number | 672-622-6 | PubChem |
DSSTox Substance ID | DTXSID601015949 | PubChem |
ChemSpider ID | 4516973 | ChemSpider |
Synonyms such as filbertone (though more commonly associated with a ketone derivative) and hazelnut ketone are occasionally misapplied but not chemically accurate.
The compound’s molecular formula $$ \text{C}8\text{H}{16} $$ corresponds to a molar mass of 112.21 g/mol, as calculated from isotopic composition.
The double bond at C2-C3 restricts rotation, leading to geometric isomerism:
Property | (E)-Isomer | (Z)-Isomer | Source |
---|---|---|---|
Boiling Point | 113°C | 109°C | NIST |
Enthalpy of Vaporization | 39.3 kJ/mol | 32.97 kJ/mol | NIST, Cheméo |
Retentive Index (GC) | 774.4 (non-polar column) | 766.5 (non-polar column) | NIST |
5-Methyl-2-heptene exists as a liquid at standard temperature and pressure conditions. The compound presents as a colorless to almost colorless clear liquid at room temperature (20°C) [1]. This physical state is characteristic of medium-chain alkenes, where the molecular weight of 112.21 g/mol places it in the range of volatile organic liquids [2]. The molecular formula C₈H₁₆ indicates an unsaturated aliphatic hydrocarbon with a single carbon-carbon double bond [2].
The liquid nature of 5-methyl-2-heptene at ambient conditions is consistent with its boiling point of 113.0°C (386.16 K), which is significantly above room temperature [3]. The compound maintains its liquid state across a wide temperature range, with a calculated melting point of -113.3°C (159.84 K) [3], providing a liquid range of approximately 226°C under standard atmospheric pressure.
The refractive index of 5-methyl-2-heptene can be estimated to be approximately 1.40 based on data from structurally similar alkenes [4]. For comparison, trans-5-methyl-2-hexene, a closely related compound with one fewer carbon atom, exhibits a refractive index of 1.401 [4]. This value is typical for saturated and unsaturated aliphatic hydrocarbons in the C₇-C₈ range.
The optical properties of 5-methyl-2-heptene indicate transparency in the visible spectrum, characteristic of simple alkenes. The compound does not possess chromophoric groups that would significantly absorb visible light, resulting in its colorless appearance [1]. The molecular refractive power can be estimated at approximately 34-35 mL/mol, consistent with similar branched alkenes [4].
The boiling point of 5-methyl-2-heptene has been calculated using the Joback group contribution method as 386.16 K (113.0°C) [3]. This value is consistent with the boiling points of other octene isomers and reflects the influence of both the branched structure and the position of the double bond on the volatility of the compound.
The melting point is calculated to be 159.84 K (-113.3°C) [3], indicating that the compound remains liquid over a substantial temperature range under normal atmospheric pressure. The relatively low melting point is attributed to the branched molecular structure, which prevents efficient packing in the crystalline state compared to linear alkenes.
The difference between boiling and melting points (approximately 226°C) demonstrates the extensive liquid range of this compound, making it suitable for applications requiring liquid-phase stability across varied temperature conditions.
While specific flash point data for 5-methyl-2-heptene was not found in the literature, similar octene compounds typically exhibit flash points in the range of 15-25°C. The compound is expected to be highly flammable, as indicated by its classification as a volatile organic compound with significant vapor pressure at ambient temperatures [5].
The flammability characteristics can be inferred from similar branched alkenes, which typically have lower explosive limits around 1-2% by volume in air and upper explosive limits of 7-9% by volume [6]. The compound would require standard precautions for flammable liquids, including proper ventilation, elimination of ignition sources, and appropriate storage conditions.
The water solubility of 5-methyl-2-heptene is extremely limited, with a calculated log₁₀ water solubility of -2.78 [3], corresponding to approximately 0.17 g/L at 25°C. This low aqueous solubility is characteristic of hydrophobic alkenes and reflects the predominant hydrocarbon character of the molecule.
The octanol-water partition coefficient (log P) has been calculated as 2.999 [3], indicating a strong preference for the organic phase over the aqueous phase. This value suggests significant lipophilicity and potential for bioaccumulation in fatty tissues. The partition coefficient is consistent with other C₈ branched alkenes and indicates limited environmental mobility in aqueous systems.
The compound is expected to be highly soluble in nonpolar organic solvents such as hexane, benzene, and other hydrocarbons, while showing minimal solubility in polar solvents including alcohols and ketones.
The standard thermodynamic properties of 5-methyl-2-heptene have been calculated using group contribution methods, primarily the Joback approach. The standard enthalpy of formation in the gas phase (ΔfH°) is -96.51 kJ/mol [3], indicating an exothermic formation reaction from constituent elements. The standard Gibbs free energy of formation (ΔfG°) is calculated as 94.26 kJ/mol [3], suggesting thermodynamic instability relative to the elements under standard conditions.
The enthalpy of vaporization (ΔvapH°) is calculated as 32.97 kJ/mol [3], which is consistent with other medium-chain alkenes and reflects the energy required to overcome intermolecular van der Waals forces during phase transition from liquid to gas. The enthalpy of fusion (ΔfusH°) is 13.15 kJ/mol [3], indicating relatively weak intermolecular forces in the solid state.
Heat capacity data shows temperature-dependent behavior typical of alkenes. At the normal boiling point (386.16 K), the ideal gas heat capacity is calculated as 217.94 J/mol·K, increasing to 289.43 J/mol·K at the critical temperature (562.05 K) [3]. This increase reflects the greater molecular motion and vibrational contributions at elevated temperatures.
The critical properties include a critical temperature of 562.05 K (288.9°C), critical pressure of 2695.80 kPa (26.6 atm), and critical volume of 0.458 m³/kmol [3]. These values indicate moderate critical conditions typical of C₈ alkenes and are important for understanding phase behavior and process design applications.
Flammable;Health Hazard